molecular formula C11H14N2S B14039148 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine

6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine

Cat. No.: B14039148
M. Wt: 206.31 g/mol
InChI Key: TYKMLHUICZCNMQ-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine is a heterocyclic compound that features a thiophene ring fused with a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylthiophene-2-carbaldehyde with urea and an appropriate catalyst under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully reduced thiophene or pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular pathways and exerting therapeutic effects .

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-(3,5-dimethylthiophen-2-yl)-3-methyl-4H-pyrimidine

InChI

InChI=1S/C11H14N2S/c1-8-6-9(2)14-11(8)10-4-5-12-7-13(10)3/h4-7,10H,1-3H3

InChI Key

TYKMLHUICZCNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C2C=CN=CN2C)C

Origin of Product

United States

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